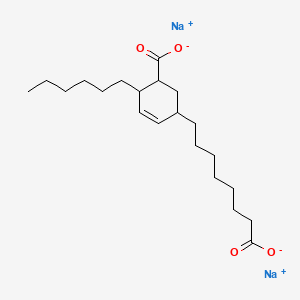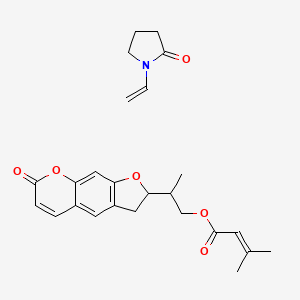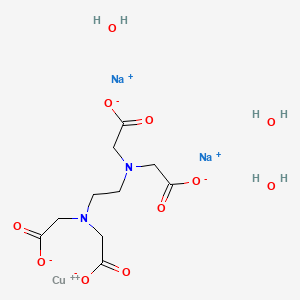
Ethylenediaminetetraacetic acid disodium copper(II) salt trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
COPPER DISODIUM2-[2-[BIS(2-OXIDO-2-OXOETHYL)AMINO]ETHYL-(2-OXIDO-2-OXOETHYL)AMINO]ACETATE is a complex chemical compound with the molecular formula C10H12CuN2Na2O8. It is a copper-containing coordination compound that has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of COPPER DISODIUM2-[2-[BIS(2-OXIDO-2-OXOETHYL)AMINO]ETHYL-(2-OXIDO-2-OXOETHYL)AMINO]ACETATE typically involves the reaction of copper salts with ethylenediaminetetraacetic acid (EDTA) derivatives under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
COPPER DISODIUM2-[2-[BIS(2-OXIDO-2-OXOETHYL)AMINO]ETHYL-(2-OXIDO-2-OXOETHYL)AMINO]ACETATE undergoes various chemical reactions, including:
Oxidation: The copper center can undergo oxidation reactions, changing its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting the copper center.
Substitution: Ligand exchange reactions can occur, where the ligands around the copper center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state copper complexes, while reduction reactions may produce lower oxidation state complexes.
Applications De Recherche Scientifique
Chemistry
In chemistry, COPPER DISODIUM2-[2-[BIS(2-OXIDO-2-OXOETHYL)AMINO]ETHYL-(2-OXIDO-2-OXOETHYL)AMINO]ACETATE is used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology
In biological research, this compound is used to study the role of copper in biological systems. It is also used in enzyme assays to investigate the activity of copper-dependent enzymes.
Medicine
In medicine, the compound is explored for its potential therapeutic applications, particularly in the treatment of diseases related to copper metabolism.
Industry
Industrially, COPPER DISODIUM2-[2-[BIS(2-OXIDO-2-OXOETHYL)AMINO]ETHYL-(2-OXIDO-2-OXOETHYL)AMINO]ACETATE is used in the manufacturing of various copper-based materials and products.
Mécanisme D'action
The mechanism of action of COPPER DISODIUM2-[2-[BIS(2-OXIDO-2-OXOETHYL)AMINO]ETHYL-(2-OXIDO-2-OXOETHYL)AMINO]ACETATE involves the interaction of the copper center with molecular targets. The copper ion can participate in redox reactions, influencing various biochemical pathways. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) sulfate: Another copper-containing compound used in various applications.
Copper(II) chloride: Used in similar catalytic and industrial applications.
Copper(II) acetate: Known for its use in organic synthesis and industrial processes.
Uniqueness
COPPER DISODIUM2-[2-[BIS(2-OXIDO-2-OXOETHYL)AMINO]ETHYL-(2-OXIDO-2-OXOETHYL)AMINO]ACETATE is unique due to its specific ligand structure, which provides distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
73637-19-1 |
|---|---|
Formule moléculaire |
C10H18CuN2Na2O11 |
Poids moléculaire |
451.78 g/mol |
Nom IUPAC |
copper;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;trihydrate |
InChI |
InChI=1S/C10H16N2O8.Cu.2Na.3H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;3*1H2/q;+2;2*+1;;;/p-4 |
Clé InChI |
WMFTULZGFMMHMO-UHFFFAOYSA-J |
SMILES canonique |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.O.[Na+].[Na+].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dipotassium;5-(4-phenyltriazol-2-yl)-2-[2-[4-(4-phenyltriazol-2-yl)-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B13767849.png)
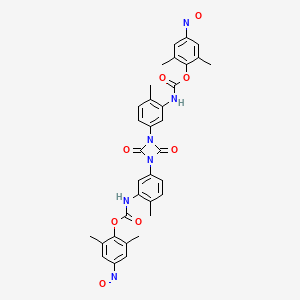
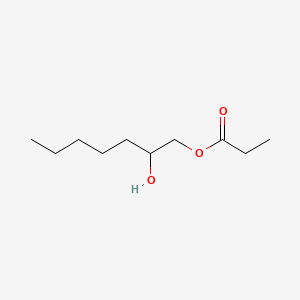
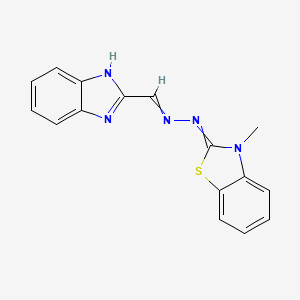
![aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone;hydrate](/img/structure/B13767882.png)
![N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide](/img/structure/B13767896.png)
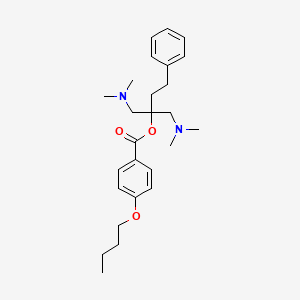
![N-[(Benzyloxy)carbonyl]alanylserinamide](/img/structure/B13767907.png)

![Bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl phosphate](/img/structure/B13767921.png)

